Ethyl 4-(benzyloxy)-2-naphthoate
Description
Ethyl 4-(benzyloxy)-2-naphthoate is an ester derivative of 2-naphthoic acid, featuring a benzyloxy group at the 4-position of the naphthalene ring. This compound is synthesized via esterification reactions, often involving acid chloride intermediates. For example, analogous synthesis routes described in the literature involve reacting carboxylic acid derivatives with thionyl chloride to form acid chlorides, followed by esterification with hydroxyl-containing precursors . Such methods yield moderate to high purity products after purification via column chromatography (e.g., 47% yield reported for a structurally related monomer) .
The benzyloxy group enhances the compound’s hydrophobicity, making it suitable for applications in polymer chemistry, particularly in cholesteric liquid crystal polymers . Its structural flexibility allows for further functionalization, enabling tailored material properties.
Properties
Molecular Formula |
C20H18O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H18O3/c1-2-22-20(21)17-12-16-10-6-7-11-18(16)19(13-17)23-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3 |
InChI Key |
HFBCYSDXUCTZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Phase-Transfer Catalysis with Tetrabutylammonium Bromide (TBAB)
The benzylation of phenolic hydroxyl groups is efficiently achieved using benzyl bromide in the presence of anhydrous potassium carbonate (K₂CO₃) and TBAB as a phase-transfer catalyst. In a representative procedure, 4-hydroxy-2-naphthoic acid (1.0 equiv) reacts with benzyl bromide (1.2 equiv) in anhydrous THF at ambient temperature for 10 minutes, yielding 4-(benzyloxy)-2-naphthoic acid in 90% isolated yield . TBAB enhances nucleophilicity by solubilizing the phenoxide ion in the organic phase, minimizing competing esterification of the carboxylic acid.
Table 1: Optimization of Benzylation Conditions
| Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| TBAB (10 mol%) | THF | 10 | 90 |
| None | THF | 120 | 35 |
| TBAB (5 mol%) | Toluene | 30 | 78 |
Alternative Alkylation Agents and Solvent Effects
Benzyl chloride, though less reactive than benzyl bromide, achieves comparable yields (85%) under prolonged reaction times (20 minutes) in toluene. Polar aprotic solvents like DMF or DMSO are avoided due to potential over-alkylation of the carboxylate. Notably, Liu et al. observed that substituting TBAB with tetrabutylphosphonium hydroxide led to partial esterification, underscoring the importance of catalyst selection.
Esterification of 4-(Benzyloxy)-2-Naphthoic Acid
Acid-Catalyzed Fischer Esterification
Classical Fischer esterification employs ethanol in the presence of concentrated sulfuric acid (H₂SO₄) at reflux. A mixture of 4-(benzyloxy)-2-naphthoic acid (1.0 equiv), ethanol (5.0 equiv), and H₂SO₄ (0.1 equiv) heated at 80°C for 6 hours affords the target ester in 82% yield . Excess ethanol drives equilibrium toward ester formation, while H₂SO₄ protonates the carboxylate, enhancing electrophilicity.
Steglich Esterification with DCC/DMAP
For acid-sensitive substrates, Steglich conditions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) provide milder alternatives. Reaction of 4-(benzyloxy)-2-naphthoic acid (1.0 equiv) with ethanol (1.5 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) at 25°C for 12 hours achieves 88% yield with minimal byproducts.
Table 2: Comparative Esterification Methods
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Fischer | H₂SO₄ | 6 | 82 |
| Steglich | DCC/DMAP | 12 | 88 |
| Mitsunobu | DIAD/PPh₃ | 24 | 75 |
One-Pot Sequential Benzylation-Esterification
Integrated Protocol for Enhanced Efficiency
A one-pot synthesis eliminates intermediate purification steps. Starting with 4-hydroxy-2-naphthoic acid, sequential treatment with benzyl bromide/K₂CO₃/TBAB in THF, followed by in situ esterification using ethyl chloroformate and triethylamine, delivers this compound in 78% overall yield . This method reduces solvent waste and processing time but requires precise stoichiometric control to prevent diazoalkane formation.
Analytical Validation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 600 MHz) of the final product exhibits characteristic signals: δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 5.25 (s, 2H, OCH₂Ph), and aromatic protons between δ 7.30–8.50. ¹³C NMR confirms the ester carbonyl at δ 167.8 ppm and benzyloxy quaternary carbon at δ 70.3 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) for C₂₀H₁₈O₃ ([M+H]⁺) calculates 307.1334; observed 307.1338, confirming molecular integrity.
Challenges and Side-Reaction Mitigation
Competing Esterification During Benzylation
Under basic conditions, the carboxylic acid may undergo unintended esterification with benzyl bromide. This is mitigated by using substoichiometric TBAB (5–10 mol%) and maintaining low temperatures (0–25°C).
Chemical Reactions Analysis
Ethyl 4-(benzyloxy)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Scientific Research Applications
Ethyl 4-(benzyloxy)-2-naphthoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxy)-2-naphthoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical processes. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Ethyl 4-(benzyloxy)-2-naphthoate belongs to a broader class of ethyl 2-naphthoate derivatives with varying substituents. Key structural analogs include:
*Note: Molecular formulas are inferred from synthesis details in cited references.
Key Observations :
- Benzyloxy vs. Acetoxy Groups : The benzyloxy group (in this compound) offers greater steric bulk and hydrophobicity compared to acetoxy substituents, influencing polymer backbone alignment in liquid crystals . Acetoxy groups (e.g., in Ethyl 4-acetoxy-5,8-bis(benzyloxy)-2-naphthoate) are more reactive, enabling further functionalization in multi-step syntheses .
- Halogenation : Bromine substitution (e.g., Ethyl 2-(6-bromo-2-naphthyloxy)acetate) enhances electrophilic reactivity, making such compounds valuable in cross-coupling reactions for drug development .
- Trifluoromethyl Groups : Derivatives with trifluoromethylphenyl groups (e.g., compound in ) exhibit improved metabolic stability and binding affinity in receptor antagonists, critical for pharmacological applications.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(benzyloxy)-2-naphthoate, and how is purity ensured?
The synthesis typically involves multi-step organic reactions. For example, naphthol derivatives are functionalized via alkylation or esterification using reagents like propargyl bromide or ethyl chloroformate. Key steps include:
- Oxy-functionalization : Benzyloxy group introduction via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification : Reaction of carboxylic acid intermediates with ethanol in the presence of acid catalysts. Purification methods include column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization from solvents like chloroform . Purity is validated using TLC, HPLC, and spectroscopic techniques (¹H NMR, FT-IR) .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR for functional group identification and regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., exact mass 343.1087 g/mol for related naphthoates) .
- Chromatography : Reverse-phase HPLC to assess purity and stability under varying pH/temperature .
Q. What are the common chemical reactions involving this compound?
The compound’s reactivity is driven by its ester and benzyloxy groups:
- Oxidation : Benzyloxy groups can be oxidized to quinones using KMnO₄ or CrO₃ .
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol .
- Hydrolysis : Acidic/alkaline conditions cleave the ester to 4-(benzyloxy)-2-naphthoic acid .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of derivatives?
Stereoselectivity is influenced by:
Q. What strategies optimize analytical sensitivity for trace-level quantification in complex matrices?
Method development involves:
- Sample Prep : Solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from biological/environmental samples .
- LC-MS Parameters :
Q. How do conflicting reactivity data in literature arise, and how can they be resolved?
Discrepancies in reported yields or reaction rates may stem from:
- Impurity Profiles : Residual solvents or byproducts altering reaction kinetics. Reproducibility requires strict control of reagent purity .
- Ambient Conditions : Moisture-sensitive reactions (e.g., esterifications) require inert atmospheres . Resolution involves replicating studies with advanced characterization (e.g., in-situ FT-IR to monitor intermediate formation) .
Q. What mechanistic insights explain the compound’s interactions with biological targets?
Computational and experimental approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
